(2-Propylpyrrolidin-2-yl)methanol
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Description
“(2-Propylpyrrolidin-2-yl)methanol” is a chemical compound with the CAS Number: 1551051-57-0 . It has a molecular weight of 143.23 . It is in liquid form .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes “(2-Propylpyrrolidin-2-yl)methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, Pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile .Molecular Structure Analysis
The molecular structure of “(2-Propylpyrrolidin-2-yl)methanol” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
“(2-Propylpyrrolidin-2-yl)methanol” has a molecular weight of 143.23 . It is in liquid form .Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis Techniques : The synthesis of related compounds, like (4S-Phenylpyrrolidin-2R-yl)methanol, involves the reduction of cyclic sulfonamide precursors, which are prepared using the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This method represents an efficient way to construct molecules of this type, where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).
- Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, developed from methionine, shows high efficiency in the asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes, with enantioselectivity up to 98.4%. This demonstrates the potential of similar structures in catalytic asymmetric induction reactions (Wang et al., 2008).
Polymer Chemistry and Material Science
- Polymer Synthesis : The anionic polymerization of optically active polymers, such as (+)-(S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate, can lead to polymers with helical conformations. These polymers are capable of reversible helix-helix transitions in certain solutions, which could have implications in material science (Okamoto et al., 1991).
- Chiral Structure Directing Agents : Compounds like (S)-(−)-N-benzylpyrrolidine-2-methanol have been used to direct the crystallization of microporous aluminophosphates with AFI-type structures, which have potential applications in catalysis (Gómez-Hortigüela et al., 2007).
Biocatalysis and Green Chemistry
- Whole-cell Biocatalysis : In a study focused on synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system, recombinant E. coli acted as a whole-cell catalyst. This method represents a green and efficient approach to chemical synthesis (Chen et al., 2021).
Miscellaneous Applications
- Lipid Dynamics : Research has shown that methanol, a common solubilizing agent, significantly impacts lipid dynamics, including the acceleration of lipid transfer and flip-flop in membranes. This has important implications for understanding the structure-function relationships in biological membranes (Nguyen et al., 2019).
properties
IUPAC Name |
(2-propylpyrrolidin-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-4-8(7-10)5-3-6-9-8/h9-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIJUIPLVTYCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propylpyrrolidin-2-yl)methanol |
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